

A Comprehensive Technical Guide to the Chemical Properties and Structure of LAS17

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Compound of Interest

Compound Name: LAS17
Cat. No.: B10831071

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This document provides an in-depth analysis of the chemical properties, structure, and biological function of two distinct molecules identified as **LAS17**: a potent small molecule inhibitor of Glutathione S-Transferase Pi (GSTP1) and a key protein regulator of actin polymerization in yeast. This guide is intended for researchers, scientists, and professionals in drug development.

Part 1: LAS17 as a Small Molecule Inhibitor of GSTP1

LAS17 is a potent, selective, and irreversible inhibitor of Glutathione S-Transferase Pi (GSTP1), an enzyme implicated in cellular defense against electrophiles and often overexpressed in cancer cells.^{[1][2]} Its inhibitory activity and chemical reactivity make it a valuable tool for chemical biology and a potential lead compound in drug discovery.

Chemical Properties and Structure

LAS17 is characterized as an oily substance with a molecular weight of 359.25 g/mol and the chemical formula C₁₅H₂₀Cl₂N₄O₂.^[1] It is a click chemistry reagent, featuring an alkyne group

that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1][2] This functionality allows for its use in bioconjugation and activity-based protein profiling.

Table 1: Physicochemical Properties of **LAS17**

Property	Value	Source
CAS Number	2362527-67-9	
Molecular Formula	C15H20Cl2N4O2	
Molecular Weight	359.25	
Physical Appearance	Oil	
Solubility	In DMSO (≥54 mg/mL), In EtOH (≥51.2 mg/mL), Insoluble in H2O	
Storage	-20°C	
IC50 (GSTP1)	0.5 μM	

Experimental Protocols

In Vitro GSTP1 Inhibition Assay:

The inhibitory activity of **LAS17** on GSTP1 can be determined using a standard enzymatic assay. A typical protocol involves:

- Recombinant human GSTP1 is incubated with varying concentrations of **LAS17** in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5).
- The reaction is initiated by the addition of the substrates, glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (CDNB).
- The rate of formation of the product, S-(2,4-dinitrophenyl)glutathione, is monitored spectrophotometrically at 340 nm.

- The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays:

The cellular effects of **LAS17** have been investigated in breast cancer cell lines (e.g., 231MFP).

- **Cell Viability Assay:** 231MFP cells are treated with **LAS17** (e.g., 10 μ M) under serum-free conditions for 48 hours. Cell viability can be assessed using methods like MTT or trypan blue exclusion to determine the impact on cell survival.
- **Western Blot Analysis:** To investigate the downstream effects of GSTP1 inhibition, 231MFP cells treated with **LAS17** can be lysed, and the protein extracts subjected to SDS-PAGE and western blotting to detect changes in the phosphorylation status of proteins like AMPK and ACC.

Logical Relationship of LAS17's Mechanism of Action

The following diagram illustrates the proposed mechanism of action for **LAS17** in cancer cells, leading to impaired cell survival and tumor growth.

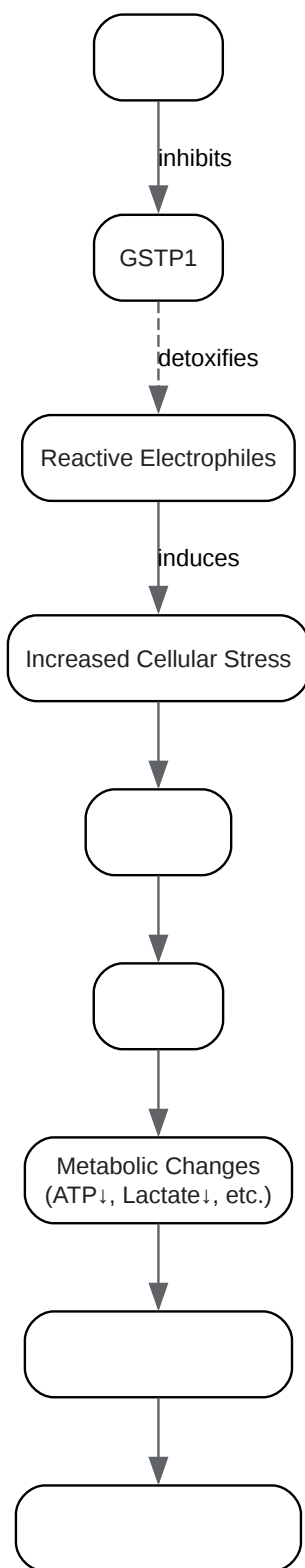


Figure 1: Proposed Mechanism of Action of LAS17 in Cancer Cells

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Caption: Figure 1: Proposed Mechanism of Action of **LAS17** in Cancer Cells.

Part 2: Las17 as a Yeast WASP Homologue

In the context of cell biology and mycology, **Las17** refers to the yeast (*Saccharomyces cerevisiae*) homolog of the mammalian Wiskott-Aldrich syndrome protein (WASP). It is a crucial nucleation-promoting factor (NPF) that stimulates the Arp2/3 complex to drive actin polymerization, a fundamental process in clathrin-mediated endocytosis.

Structure and Function

Las17 is a multi-domain protein that includes:

- A C-terminal WCA (WH2, Central, Acidic) domain: This region binds to globular actin (G-actin) and the Arp2/3 complex, which is essential for stimulating actin assembly.
- A central polyproline region: This region serves as a docking site for various SH3 domain-containing proteins, which regulate **Las17**'s activity.
- A second G-actin-binding motif (LGM): Located within the polyproline region, this motif contributes to the high NPF activity of **Las17**.

Signaling Pathway and Regulation

Las17's activity is tightly regulated by a network of interacting proteins. Unlike its mammalian counterparts, yeast **Las17** is not autoinhibited and relies on other proteins for regulation. Proteins like Sla1 and Bbc1 act as negative regulators, while others can activate or modulate its function.

The following diagram illustrates the central role of **Las17** in the actin polymerization pathway during endocytosis.

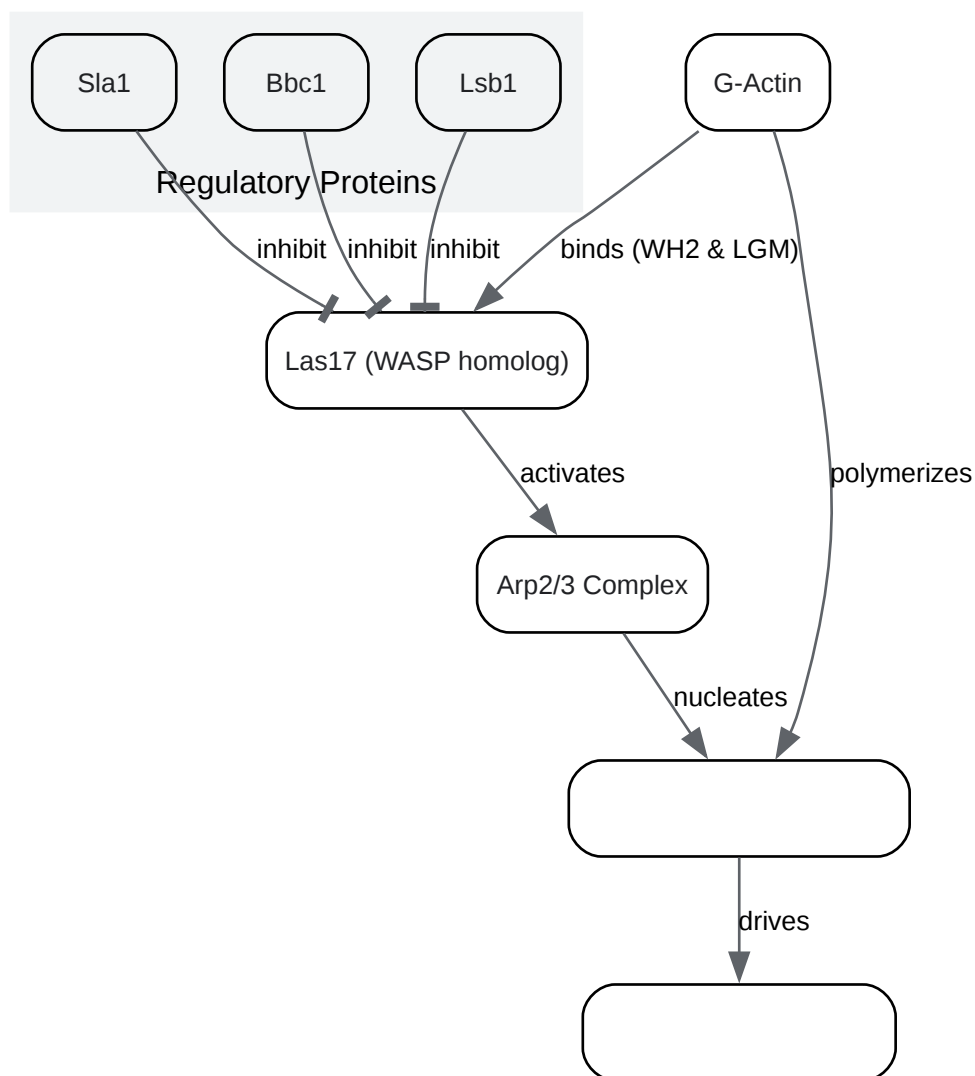


Figure 2: Las17-Mediated Actin Polymerization in Yeast Endocytosis

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Caption: Figure 2: **Las17**-Mediated Actin Polymerization in Yeast Endocytosis.

Experimental Protocols

Pyrene-Actin Polymerization Assay:

This in vitro assay is used to measure the effect of **Las17** and its regulators on actin polymerization kinetics.

- Actin monomers are labeled with pyrene, a fluorescent probe whose emission spectrum changes upon incorporation into a filament.
- Purified recombinant **Las17**, Arp2/3 complex, and the protein of interest (e.g., a regulator) are mixed with pyrene-labeled G-actin in a polymerization buffer.
- Polymerization is initiated by adding a salt solution (e.g., KCl and MgCl₂).
- The change in fluorescence intensity over time is measured using a fluorometer, reflecting the rate of actin polymerization.

Yeast Two-Hybrid System:

This technique can be used to identify and confirm protein-protein interactions, such as those between **Las17** and its various binding partners.

- The "bait" protein (e.g., a domain of **Las17**) is fused to the DNA-binding domain of a transcription factor.
- The "prey" protein (e.g., an SH3 domain-containing protein) is fused to the activation domain of the transcription factor.
- Both constructs are co-expressed in a yeast reporter strain.
- If the bait and prey proteins interact, the transcription factor is reconstituted, leading to the expression of a reporter gene (e.g., HIS3 or lacZ), which can be detected by cell growth on a selective medium or a colorimetric assay.

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References

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